1,3,5-Triazine-2,4-diamine
Overview
Description
1,3,5-Triazine-2,4-diamine, also known as melamine, is a heterocyclic organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is widely used in various industrial applications. The compound is known for its high nitrogen content, which makes it valuable in the production of resins, plastics, and flame retardants.
Mechanism of Action
Target of Action
1,3,5-Triazine-2,4-diamine, also known as guanamine, has been found to have multiple targets. It has been reported to inhibit enzymes such as InhA and the FAS-II pathway . These enzymes play crucial roles in the biosynthesis of cell walls in bacteria, making them potential targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, leading to the release of intrabacterial nitric oxide (NO) as the predominant mechanism of action . This interaction results in the inhibition of the cell wall biosynthesis enzyme InhA . The inhibition of these enzymes disrupts the normal functioning of the bacteria, leading to their death .
Biochemical Pathways
The compound affects the FAS-II pathway, which is involved in the biosynthesis of bacterial cell walls . By inhibiting this pathway, the compound prevents the formation of essential components of the bacterial cell wall, leading to the death of the bacteria .
Pharmacokinetics
In silico analyses of similar compounds have shown that they follow drug-likeness rules and display acceptable predictive admet (absorption, distribution, metabolism, excretion, and toxicity) features .
Result of Action
The molecular and cellular effects of the compound’s action include the release of intrabacterial NO and the inhibition of the cell wall biosynthesis enzyme InhA . These effects disrupt the normal functioning of the bacteria, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be affected by factors such as pH, contact time, and flow rate
Biochemical Analysis
Biochemical Properties
1,3,5-Triazine-2,4-diamine is a major component of certain herbicides, such as atrazine . It modifies the growth, enzymatic processes, and photosynthesis in plants . It interacts with various enzymes and proteins, altering their function and leading to changes in the biochemical reactions within the organism .
Cellular Effects
This compound has been found to exert mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to alterations in the normal functioning of the organism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that these compounds demonstrate selective antiproliferative activity against certain cancer cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it has been found to exert toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, leading to effects on metabolic flux or metabolite levels . The major metabolic pathways involve stepwise dealkylation to diaminochlorotriazine (DACT), the major metabolite .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, leading to effects on its localization or accumulation .
Preparation Methods
1,3,5-Triazine-2,4-diamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with nitriles under microwave irradiation. This method is considered green due to the reduction in solvent use, short reaction time, and simplicity of the procedure . Another method involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane, employing conventional heating and microwave irradiation . Industrial production often utilizes cyanuric chloride as a starting material, which undergoes nucleophilic substitution reactions to form the desired triazine derivatives .
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols, replacing the chlorine atoms in the triazine ring.
Electrophilic Addition: Triazines can participate in electrophilic addition reactions, forming various substituted derivatives.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions, forming fused heterocyclic systems.
Common reagents used in these reactions include cyanuric chloride, amines, and alcohols. Major products formed from these reactions include substituted triazines and fused heterocyclic compounds.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine has numerous scientific research applications:
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine can be compared with other similar compounds, such as:
Simazine: A herbicide with the formula C₇H₁₂ClN₅, used to control broadleaf weeds.
2,4-Diamino-1,3,5-triazine: A compound used in the synthesis of hybrid molecules with potential anticancer properties.
The uniqueness of this compound lies in its versatility and high nitrogen content, making it valuable in various industrial and scientific applications.
Properties
IUPAC Name |
1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5/c4-2-6-1-7-3(5)8-2/h1H,(H4,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXTWGWHSMCWGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074292 | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-08-5 | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formoguanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formoguanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIAZINE-2,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GN3JB7H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research focuses on derivatives rather than the unsubstituted 1,3,5-Triazine-2,4-diamine, we can discuss general characteristics. Derivatives typically exhibit characteristic peaks in infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) corresponding to the triazine ring and various substituents. [, ]
A: Research suggests that certain this compound derivatives exhibit compatibility with polyol lube base oils, functioning as anticorrosive and lubricity improving additives. [] Furthermore, some derivatives demonstrate the ability to form stable charge-transfer complexes with molecules like chloranilic acid, indicating potential applications in materials science. []
A: While not inherently catalytic, certain derivatives like 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine can act as ligands in palladium complexes. [] These complexes demonstrate electrocatalytic activity in the partial oxidation of methane to methanol, highlighting their potential in energy applications.
A: Computational chemistry plays a significant role in understanding the properties and behavior of these compounds. For example, density functional theory (DFT) calculations have been employed to investigate the hydrolysis of atrazine, predicting hydrolysis trends and elucidating the reaction pathway. [] Additionally, 3D-QSAR models have been developed to analyze structure-activity relationships and design more potent anticancer this compound derivatives. []
A: SAR studies reveal that modifications to the substituents on the triazine ring significantly impact the activity, potency, and selectivity of these compounds. For instance, in herbicidal triazines, the type of N-alkyl and C1-substituent groups influence the degree of interference with plant phosphatases. [] In antiplasmodial derivatives, introducing specific aryl groups at the 6-position and modifying the side chain significantly enhance potency against Plasmodium falciparum. []
A: Research on atrazine degradation in soil indicates that factors like soil granularity, pH, humidity, organic content, and the presence of humic acid or surfactants can impact its photolysis. [] This highlights the need for appropriate formulation strategies to enhance the stability and effectiveness of these compounds in various environments.
A: While the provided research doesn't delve into specific SHE regulations, the widespread use and potential environmental impact of certain derivatives, particularly herbicides like atrazine and simazine, highlight the need for stringent regulations and responsible practices to minimize risks associated with their use. [, , , ]
A: Studies show that atrazine and its metabolites can persist in the environment, potentially contaminating groundwater. [, , , ] Factors like tillage practices and irrigation can influence their leaching into groundwater. [, ] Research on bioremediation highlights the potential of microorganisms like Rhodococcus corallinus in degrading these compounds, offering promising avenues for environmental cleanup. []
A: Various analytical techniques are employed to study these compounds, including gas chromatography-mass spectrometry (GC-MS) for identifying and quantifying atrazine and its metabolites in environmental samples. [, ] Additionally, electrochemical sensing methods utilizing molecularly imprinted polymers show promise for the sensitive and selective detection of compounds like simazine. []
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